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Compound of Interest

Compound Name: C11H21IN202

Cat. No.: B12631338

An analysis of the chemical properties, synthesis, and potential biological significance of the
compound with molecular formula C11H20IN202.

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified
by the molecular formula C11H20IN202, with the IUPAC name --INVALID-LINK--amine. While
detailed experimental data and established biological roles for this specific molecule are not
extensively documented in publicly available literature, this paper extrapolates its likely
characteristics and potential applications based on the known properties of its constituent
functional groups: a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) hydroxylamine core and an
iodoacetamide reactive group. This document serves as a foundational resource for
researchers and drug development professionals interested in the potential utility of this and
similar compounds as labeling agents, crosslinkers, or targeted therapeutic moieties.

Chemical Identification and Physicochemical
Properties

The compound with the molecular formula C11H20IN202 has been identified in the PubChem
database with the CAS Registry Number 25713-24-0.[1] Based on its canonical SMILES
representation, CC1(CC(CC(N1[O])(C)C)NC(=0)CIC, the systematic IUPAC name is
determined to be --INVALID-LINK--amine.
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Synonyms:

e Due to the limited specific literature on this compound, no common synonyms are readily
available. It can be described as an iodoacetamide derivative of 4-amino-TEMPO
hydroxylamine.

Table 1: Physicochemical and Predicted Properties

Property Value Source

Molecular Formula C11H20IN202 PubChem[1]

IUPAC Name --INVALID-LINK--amine Derived from SMILES
CAS Registry Number 25713-24-0 PubChem[1]
Monoisotopic Mass 339.05695 Da PubChem[1]
Predicted XlogP 1.6 PubChem[1]

Potential Synthesis and Experimental Protocols

While a specific, published synthesis protocol for --INVALID-LINK--amine was not found, a
plausible synthetic route can be proposed based on standard organic chemistry reactions. The
logical precursor for this molecule would be 4-amino-2,2,6,6-tetramethylpiperidine-1-ol.

Proposed Synthetic Pathway:

The synthesis would likely involve the acylation of the primary amine of 4-amino-2,2,6,6-
tetramethylpiperidine-1-ol with a suitable iodoacetylating agent, such as iodoacetic anhydride
or iodoacetyl chloride.
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Proposed Synthesis of C11H20IN202
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Caption: Proposed synthetic route for --INVALID-LINK--amine.
General Experimental Protocol for Synthesis:

Dissolution: Dissolve 4-amino-2,2,6,6-tetramethylpiperidine-1-ol in an anhydrous aprotic
solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere
(e.g., nitrogen or argon).

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine
(DIPEA), to the solution to act as an acid scavenger.

Acylation: Cool the reaction mixture in an ice bath and slowly add a solution of iodoacetic
anhydride or iodoacetyl chloride in the same solvent.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several
hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic
solvent.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can then be purified by column
chromatography on silica gel.
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Potential Biological and Research Applications

The structure of --INVALID-LINK--amine suggests several potential applications in biomedical
research, primarily leveraging the properties of the iodoacetamide group as a reactive handle
and the TEMPO-related core.

Workflow for Protein Labeling and Analysis:

Potential Workflow for Cysteine-Reactive Protein Labeling
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Caption: A potential experimental workflow utilizing the compound for protein labeling.
3.1. Cysteine-Reactive Probe:

The iodoacetamide functional group is a well-established reactive moiety that selectively forms
a stable thioether bond with the sulfhydryl group of cysteine residues in proteins under mild
conditions. This makes the compound a potential tool for:

» Protein Labeling: Covalently attaching the TEMPO hydroxylamine core to proteins for
subsequent detection or analysis.

e Crosslinking Studies: If bifunctional versions were synthesized, they could be used to study

protein-protein interactions.
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e Enzyme Inhibition: Irreversibly binding to and inhibiting enzymes that have a cysteine
residue in their active site.

3.2. Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy:

The 2,2,6,6-tetramethylpiperidine core is the basis for the widely used TEMPO spin label. The
hydroxylamine form of the compound is the reduced precursor to the stable nitroxide radical. If
oxidized, this compound could serve as a spin label for EPR studies to investigate:

e Protein Structure and Dynamics: By attaching the label to a specific site on a protein, EPR
can provide information about the local environment, conformational changes, and solvent
accessibility.

 Membrane Fluidity: Spin-labeled molecules can be incorporated into lipid bilayers to probe
the dynamics and organization of cell membranes.

Signaling Pathways and Mechanism of Action

There is no specific information available regarding the involvement of --INVALID-LINK--amine
in any signaling pathways. Its mechanism of action would be dictated by the biomolecule it is
conjugated to via the iodoacetamide group.

Logical Relationship of Potential Biological Interaction:
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Hypothesized Mechanism of Covalent Modification
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Caption: Logical flow of the compound's potential interaction with a target protein.

If the compound were to target a specific cysteine-containing protein involved in a signaling
pathway, it could potentially modulate that pathway through irreversible inhibition. For example,
many enzymes, including certain proteases and kinases, rely on a critical cysteine residue for
their catalytic activity. Covalent modification of this residue would lead to the inhibition of the
enzyme and the downstream signaling events.

Conclusion

--INVALID-LINK--amine (C11H20IN2032) is a molecule with significant potential as a research tool
in biochemistry and cell biology. Its bifunctional nature, combining a cysteine-reactive
iodoacetamide group with a TEMPO hydroxylamine core, makes it a candidate for applications
in protein labeling, spin labeling for EPR spectroscopy, and as a potential covalent inhibitor.
While specific experimental data for this compound is sparse, its properties can be inferred
from the well-characterized chemistry of its constituent parts. Further research is warranted to
synthesize and characterize this molecule and to explore its utility in the aforementioned
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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